molecular formula C24H24N2O3S B11370708 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11370708
M. Wt: 420.5 g/mol
InChI Key: QHIVUWPIUFJJNS-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazin ring system: This can be achieved through a series of cyclization reactions involving sulfur-containing reagents.

    Introduction of the ethyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazin ring system with an ethylating agent.

    Oxidation to form the dioxido group: This step involves the oxidation of the sulfur atom in the dibenzo[c,e][1,2]thiazin ring system to form the dioxido group.

    Attachment of the N-(2-phenylethyl)acetamide group: This step involves the acylation of the dibenzo[c,e][1,2]thiazin ring system with N-(2-phenylethyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups or to introduce hydrogen atoms.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with additional hydrogen atoms.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Industry: The compound can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibiting specific enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.

    Modulating gene expression: The compound may influence the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound has a similar dibenzo[c,e][1,2]thiazin ring system but lacks the N-(2-phenylethyl)acetamide group.

    2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylpropyl)acetamide: This compound has a similar structure but with a different alkyl group attached to the acetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H24N2O3S/c1-2-18-12-13-22-21(16-18)20-10-6-7-11-23(20)30(28,29)26(22)17-24(27)25-15-14-19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H,25,27)

InChI Key

QHIVUWPIUFJJNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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